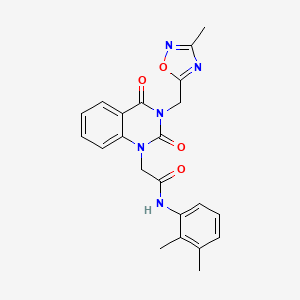
N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H21N5O4 and its molecular weight is 419.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound N-(2,3-dimethylphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide is a synthetic organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole moiety and a quinazoline derivative. The presence of these heterocycles is significant as they are often associated with various biological activities.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit potent antimicrobial properties. For instance, studies have shown that oxadiazole compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways related to biofilm formation .
Cytotoxicity
Cytotoxicity studies have demonstrated that certain derivatives within the oxadiazole class can induce apoptosis in cancer cell lines. For example, compounds similar to the target molecule have shown selective toxicity against cancer cells while sparing normal cells. The cytotoxic effects were evaluated using MTT assays, revealing significant viability reduction in treated cancer cells compared to controls .
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular metabolism or replication.
- Receptor Interaction : It might interact with specific receptors leading to altered signaling pathways.
- Induction of Apoptosis : The compound could trigger programmed cell death in malignant cells through mitochondrial pathways.
Study on Antimicrobial Activity
A study published in PubMed Central examined the antimicrobial efficacy of various oxadiazole derivatives. Among the tested compounds, those containing the oxadiazole ring demonstrated superior activity against Gram-positive and Gram-negative bacteria. The study highlighted the potential of these compounds as alternatives to traditional antibiotics .
Cytotoxicity in Cancer Research
In another investigation focusing on cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer), the tested oxadiazole derivatives exhibited significant cytotoxicity. Notably, certain compounds resulted in over 100% cell viability under controlled conditions, indicating a possible stimulatory effect on normal cells while effectively reducing cancer cell viability .
Table 1: Summary of Biological Activities
Table 2: Cytotoxicity Results
| Compound ID | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 24 | L929 | 12 | 110 |
| 25 | A549 | 100 | 45 |
| 29 | HepG2 | 50 | 90 |
Propriétés
IUPAC Name |
N-(2,3-dimethylphenyl)-2-[3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2,4-dioxoquinazolin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-13-7-6-9-17(14(13)2)24-19(28)11-26-18-10-5-4-8-16(18)21(29)27(22(26)30)12-20-23-15(3)25-31-20/h4-10H,11-12H2,1-3H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZZOTXPIMDKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














